ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazole ring, followed by the introduction of the pyrrole and benzoyl groups. The final steps involve the addition of the allyloxy and methoxyphenyl groups, and the esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(allyloxy)-4-ethyl-1-methoxybenzene
- Enilconazole (Imazalil)
Comparison
Compared to similar compounds, ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups. This gives it distinct chemical properties and potential applications that are not shared by its analogs. For example, the presence of both the thiazole and pyrrole rings in the same molecule can lead to unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C32H34N2O8S |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)40-8-3/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25- |
InChI Key |
DYDYAQODMVZXBO-RFBIWTDZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC=C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC=C)OC)O |
Origin of Product |
United States |
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